molecular formula C9H10F2O3 B14042728 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene

1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene

Katalognummer: B14042728
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: KGVWGIUADMHLNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3. This compound is characterized by the presence of methoxy, fluoro, and fluoromethoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene involves several steps, typically starting with the appropriate benzene derivative. Common synthetic routes include:

Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and fluoromethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,5-Dimethoxy-3-fluoro-2-(fluoromethoxy)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C9H10F2O3

Molekulargewicht

204.17 g/mol

IUPAC-Name

1-fluoro-2-(fluoromethoxy)-3,5-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(14-5-10)8(4-6)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

KGVWGIUADMHLNC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)F)OCF)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.